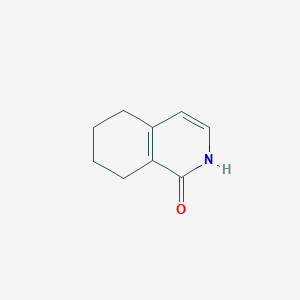

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSAYGWMFGXIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597887 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26345-15-3 | |

| Record name | 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

An In-Depth Technical Guide

Abstract: The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique architecture, featuring a fused saturated carbocycle and a lactam moiety, presents distinct synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this valuable heterocyclic system. We will dissect the mechanistic underpinnings of catalytic hydrogenation and intramolecular cyclization strategies, offering field-proven insights into catalyst selection, reaction optimization, and protocol execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical guidance for the synthesis of this important molecular framework.

Introduction: The this compound Scaffold

Significance in Medicinal Chemistry

The tetrahydroisoquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing a vast range of pharmacological activities.[1][2] The specific this compound variant and its parent amine are key intermediates in the synthesis of compounds targeting various physiological pathways.[3][4] Their constrained conformation and hydrogen bonding capabilities (as a lactam) make them ideal for creating selective ligands for receptors and enzymes. The partially saturated ring system often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, compared to fully aromatic counterparts.

Core Structural Features & Synthetic Challenges

The principal challenge in synthesizing this molecule lies in the selective construction of the bicyclic system, which requires precise control over regiochemistry and oxidation states. The two most logical retrosynthetic disconnections lead to the primary strategies discussed in this guide:

-

Partial Reduction: Cleaving the four C-H bonds in the carbocyclic ring leads back to the aromatic isoquinolin-1(2H)-one. This approach relies on the selective hydrogenation of the less-electron-rich benzene ring without affecting the pyridinone ring.

-

Annulation/Cyclization: Breaking the N-C8a and C4a-C5 bonds reveals a substituted cyclohexane precursor. This strategy involves building the heterocyclic ring onto a pre-existing carbocycle.

This guide will focus on the most robust and widely implemented of these strategies.

Primary Synthesis Pathway: Catalytic Hydrogenation of Isoquinolin-1(2H)-one

The most direct and industrially scalable route to this compound is the selective catalytic hydrogenation of its aromatic precursor, isoquinolin-1(2H)-one (also known as isocarbostyril). This method is favored for its high atom economy and typically straightforward execution.

Mechanistic Overview & Catalyst Rationale

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the benzene portion of the molecule. The pyridinone ring is generally less susceptible to reduction under these conditions due to the deactivating effect of the amide carbonyl group.

Choice of Catalyst: The selection of the catalyst is the most critical parameter for achieving high yield and selectivity.

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is one of the most effective catalysts for this transformation. Upon introduction of hydrogen, it is reduced in situ to highly active platinum black. It demonstrates excellent efficacy for hydrogenating carbocyclic aromatic rings under relatively mild conditions (e.g., low-pressure H₂ in acidic media).

-

Palladium on Carbon (Pd/C): While a workhorse for many hydrogenations, Pd/C can sometimes be less effective or require harsher conditions for the reduction of the isoquinoline system compared to PtO₂.

-

Rhodium and Ruthenium: Catalysts based on these metals are also employed, particularly for asymmetric hydrogenations of related structures, but for this specific achiral transformation, platinum is often more cost-effective and efficient.

The use of an acidic solvent, typically acetic acid or hydrochloric acid in ethanol, is crucial. The acid protonates the substrate, activating the carbocyclic ring towards reduction.

Experimental Workflow: Catalytic Hydrogenation

The following diagram outlines the typical laboratory workflow for this synthesis.

Caption: Workflow for PtO₂-mediated catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

Isoquinolin-1(2H)-one (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (0.05 eq)

-

Glacial Acetic Acid (solvent)

-

Methanol (for workup)

-

Celite®

Procedure:

-

A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with isoquinolin-1(2H)-one and glacial acetic acid (approx. 0.2 M concentration).

-

Platinum(IV) oxide is carefully added to the solution.

-

The vessel is sealed, and the atmosphere is purged by evacuating and backfilling with nitrogen (3 cycles), followed by hydrogen (2 cycles).

-

The vessel is pressurized with hydrogen to 50-60 psi.

-

The mixture is stirred vigorously and heated to 50°C. Hydrogen uptake is monitored via the pressure gauge.

-

After hydrogen consumption ceases (typically 12-24 hours), the vessel is cooled to room temperature and carefully vented.

-

The reaction mixture is diluted with methanol and filtered through a pad of Celite to remove the platinum catalyst. The pad is washed with additional methanol.

-

The combined filtrate is concentrated under reduced pressure to remove the solvents.

-

The resulting crude product is purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes), to yield this compound as a solid.

Data Summary: Hydrogenation Conditions

| Catalyst | Solvent System | H₂ Pressure (psi) | Temperature (°C) | Typical Yield | Reference |

| PtO₂ | Acetic Acid | 50 - 100 | 25 - 50 | >90% | [5] |

| Pd/C (10%) | Ethanol/HCl | 500 - 1000 | 80 - 100 | 70-85% | [6] |

| Rh/Al₂O₃ | Acetic Acid | 50 | 25 | ~90% |

Alternative Pathway: Bischler-Napieralski Reaction and Subsequent Reduction

While less direct for the target lactam, the classic Bischler-Napieralski reaction provides a powerful method for constructing the isoquinoline core, which can then be converted to the desired product.[7][8] This route is particularly valuable when substituted precursors are more readily available than the corresponding isocarbostyril.

Conceptual Framework and Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[7] It involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[8]

Caption: Bischler-Napieralski reaction pathway to the target lactam.

Causality Behind Experimental Choices:

-

Cyclization: POCl₃ is a highly effective dehydrating agent that converts the amide oxygen into a good leaving group, facilitating the formation of the key electrophilic nitrilium ion intermediate.[8]

-

Reduction: The resulting imine in the 3,4-dihydroisoquinoline is readily reduced to the corresponding amine using a mild hydride reagent like sodium borohydride (NaBH₄).

-

Oxidation: The final conversion of the 1,2,3,4-tetrahydroisoquinoline to the C1-lactam is the most challenging step and can be accomplished via various oxidative methods, though yields can be variable.

This multi-step sequence is longer than direct hydrogenation but offers greater flexibility in introducing substituents on the aromatic ring or the ethylamine backbone.

Comparative Analysis and Field Insights

| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: Bischler-Napieralski Route |

| Step Count | 1 step | 3+ steps |

| Starting Material | Isoquinolin-1(2H)-one | Substituted β-phenylethylamine |

| Scalability | High; well-suited for large scale | Moderate; multi-step process |

| Key Challenge | Catalyst handling and safety (H₂) | Control of final oxidation step |

| Flexibility | Limited to available isocarbostyrils | High; allows for diverse substitutions |

| Overall Yield | Typically higher and more reliable | Often lower due to multiple steps |

Expert Recommendation:

For the direct, un-substituted synthesis of this compound, catalytic hydrogenation is the superior method due to its efficiency, high yield, and operational simplicity. It is the preferred industrial and laboratory-scale method when the starting isocarbostyril is commercially available or easily prepared.

The Bischler-Napieralski approach should be considered when a specifically substituted analog is required, and the corresponding substituted β-phenylethylamide is more accessible than the substituted isocarbostyril. It offers a more modular approach to building molecular complexity before the core is fully formed.

Conclusion

The synthesis of this compound is most effectively achieved through the selective catalytic hydrogenation of isoquinolin-1(2H)-one, with Adams' catalyst (PtO₂) in an acidic medium being the gold standard. This pathway is robust, high-yielding, and scalable. Alternative multi-step routes, such as those employing the Bischler-Napieralski reaction, provide essential strategic flexibility for accessing complex, substituted derivatives that are central to modern drug discovery programs. A thorough understanding of the mechanisms and practical considerations of each route empowers the research scientist to make informed decisions tailored to their specific synthetic goals.

References

- Vertex AI Search. The Pictet-Spengler Reaction.

- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.

- Wikipedia. Bischler–Napieralski reaction.

- Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1595.

- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Organic Chemistry Portal. Bischler-Napieralski Reaction.

- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthesis.

- Facchetti, G., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(19), 6649.

- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese.

- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.

- ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

- Organic Chemistry Portal. Synthesis of tetrahydroquinolines.

- ResearchGate. (PDF) Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- ChemicalBook. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.

- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 14786-14813.

- ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.

- Castagnoli Jr., N. (1969). Synthesis of cis- and trans-1-(3,4-dimethoxybenzyl)-3,7-dimethyl-5,8-dimethoxy-1,2,3,4-tetrahydroxyisoquinoline. Mechanism of the Bischler-Napieralski reaction. The Journal of Organic Chemistry, 34(10), 3187-3190.

- ResearchGate.

- Chang, C.-Y., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 14(7), 1546.

- Karczmarzyk, Z., & Lipińska, T. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1365.

- PubChem. 5,6,7,8-Tetrahydroisoquinolin-8-one hydrochloride.

Sources

- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one (CAS 26345-15-3)

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydroisoquinoline core is a cornerstone in the architecture of numerous biologically active compounds. This partially saturated heterocyclic system offers a rigid, three-dimensional framework that has proven invaluable for the design of ligands targeting a diverse array of physiological targets, particularly within the central nervous system. This guide focuses on a key derivative, 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one (CAS 26345-15-3) , a lactam (cyclic amide) that serves as both a potential pharmacophore and a versatile synthetic intermediate.

While extensive public-domain research on this specific molecule is limited, this document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. By leveraging data from closely related analogs and established chemical principles, this guide will provide in-depth insights into its chemical properties, plausible synthetic routes, analytical characterization, and potential biological significance.

I. Core Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO.[1] Its structure features a fusion of a dihydropyridinone ring and a cyclohexene ring. The presence of the lactam functionality imparts specific chemical reactivity and potential for hydrogen bonding, which is critical for its interaction with biological macromolecules.

| Property | Value | Reference(s) |

| CAS Number | 26345-15-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 202-203 °C | [1] |

| Boiling Point | 402.4±18.0 °C (Predicted) | [1] |

| Density | 1.13±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

II. Synthesis and Mechanistic Considerations

A. Proposed Synthetic Pathway: Catalytic Hydrogenation

A highly plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of isoquinolin-1-ol (also known as isocarbostyril). This approach leverages a commercially available starting material and a well-established reduction methodology.

The rationale behind this choice is the chemoselective reduction of the pyridine ring while preserving the carbonyl group of the lactam. Various heterogeneous catalysts, such as platinum, palladium, or rhodium on a carbon support, are effective for this transformation.[2][3] More recently, non-precious metal catalysts, such as those based on iron, have also shown efficacy in the hydrogenation of (iso)quinolones.[2]

Caption: Catalytic hydrogenation of isoquinolin-1-ol.

Experimental Protocol (Hypothetical):

-

Reactor Setup: To a high-pressure hydrogenation vessel, add isoquinolin-1-ol (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% Platinum on carbon) to the mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

B. Alternative Synthetic Route: Beckmann Rearrangement

Another classical approach to the synthesis of lactams is the Beckmann rearrangement of a ketoxime.[4][5] This method would involve the formation of the oxime of α-tetralone, followed by acid-catalyzed rearrangement.

Caption: Beckmann rearrangement for lactam synthesis.

This route provides an alternative for constructing the lactam ring system, with the choice of synthesis often depending on the availability and cost of the starting materials.

III. Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of this compound.

A. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is generally suitable for this class of molecules.

Experimental Protocol (Adapted from related compounds):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically in the range of 220-280 nm).

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral features are expected:

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the dihydropyridinone ring.

-

Aliphatic Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the eight protons of the cyclohexene ring.

-

NH Proton: A broad singlet corresponding to the lactam N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon: A characteristic signal in the downfield region (δ 160-180 ppm) for the lactam carbonyl carbon.

-

Aromatic/Olefinic Carbons: Signals in the region of δ 110-150 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).

-

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 150.19.

-

Fragmentation Pattern: The fragmentation is likely to involve losses of small neutral molecules such as CO and ethylene from the saturated ring, which is characteristic for tetrahydroquinolines.

IV. Biological Activity and Applications in Drug Discovery

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. Derivatives of tetrahydroisoquinoline have demonstrated a wide range of pharmacological activities, including:

-

Antitumor

-

Antimicrobial

-

Antiviral (including against SARS-CoV-2)[6]

-

Anticonvulsant

-

Modulation of CNS receptors (e.g., dopamine, serotonin, and orexin receptors)[7]

While direct biological data for this compound is not extensively documented, its structural features suggest several potential applications:

-

Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex, biologically active molecules. The lactam nitrogen can be alkylated or acylated, and the aromatic ring can be further functionalized.

-

Dopamine and Serotonin Receptor Ligands: The tetrahydroisoquinoline core is present in many compounds that interact with dopaminergic and serotonergic systems. Further derivatization could lead to novel ligands for these receptors, with potential applications in treating neurological and psychiatric disorders.

-

Enzyme Inhibitors: The rigid scaffold can be elaborated to present functional groups in a precise spatial orientation, making it a suitable starting point for the design of enzyme inhibitors.

Caption: Potential therapeutic applications of the scaffold.

V. Safety and Toxicology

As a lactam, this compound is expected to have a different toxicological profile from its parent amine, 5,6,7,8-tetrahydroisoquinoline. Generally, lactams are less basic and may exhibit different metabolic pathways.

-

Hazard Identification: Based on data for related compounds, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Precautions: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Toxicological Data: Specific toxicological studies on this compound are not widely available. However, the general toxicology of lactams is an active area of research, particularly in the context of β-lactam antibiotics, where high concentrations can be associated with neurotoxicity and nephrotoxicity.[5][6][8][9][10] It is crucial to handle this compound with care and avoid ingestion, inhalation, and skin contact.

VI. Conclusion and Future Directions

This compound represents a molecule of significant interest for both synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its versatile chemical nature make it an attractive building block for the creation of novel, biologically active compounds. While direct pharmacological data on this specific molecule is sparse, the well-documented importance of the tetrahydroisoquinoline scaffold in drug discovery provides a strong impetus for its further investigation.

Future research should focus on the development and optimization of its synthesis, a thorough characterization of its pharmacological profile through in vitro and in vivo studies, and its utilization as a scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this guide aim to serve as a foundational resource to stimulate and support these future research endeavors.

References

- Beller, M., et al. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science.

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv

- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.

- Zhou, Y.-G., et al. Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines.

- Roger, C., & Louart, B. (2021). Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? Microorganisms, 9(7), 1505.

- Huttner, A., et al. (2017). Too much of a good thing: a retrospective study of β-lactam concentration–toxicity relationships. Journal of Antimicrobial Chemotherapy, 72(10), 2891–2896.

- BenchChem. Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.

-

Wikipedia. Beckmann rearrangement. [Link]

- Karak, P., et al. (2017).

-

Organic Chemistry Portal. Beckmann Rearrangement. [Link]

- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses.

- 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E.

- 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum - SpectraBase.

- Pretsch, E., et al.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.

- 8-methyl-5,6,7,8-tetrahydroisoquinolin-5-one|78072-40-9 - MOLBASE Encyclopedia.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Proposed fragmentation pathways for the major product ions observed in...

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society.

- 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - ChemicalBook.

- 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem.

- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.

- Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. The Journal of Organic Chemistry.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry.

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P

- 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy.

- 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 - Sigma-Aldrich.

- Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Beckmann Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. repository.gatech.edu [repository.gatech.edu]

- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 10. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a significant heterocyclic scaffold that garners considerable attention within the domains of synthetic organic chemistry and drug discovery. As a lactam derivative of the tetrahydroisoquinoline family, it presents a unique structural motif with the potential for diverse biological activities. This technical guide provides a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. The content herein delves into the fundamental molecular structure, plausible synthetic methodologies, detailed characterization techniques, and a discussion of its potential therapeutic applications based on the broader understanding of the tetrahydroisoquinoline class of compounds. This guide is structured to offer not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this valuable scaffold in their scientific endeavors.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of natural products and clinically successful pharmaceuticals.[2] The inherent three-dimensional architecture of the THIQ core allows for the precise spatial orientation of substituents, facilitating targeted interactions with a wide array of biological macromolecules.

Derivatives of the THIQ scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[3][4] The lactam derivative, this compound, represents an intriguing modification of this core structure. The introduction of a carbonyl group at the 1-position introduces a planar, polar amide functionality, which can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. While extensive research has been conducted on the broader THIQ class, this guide will focus on the specific attributes and potential of the this compound isomer.

Synthesis of this compound: A Proposed Synthetic Strategy

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a key intermediate: 2-(1-cyclohexenyl)ethylamine. This intermediate contains the requisite carbon skeleton for the formation of the fused ring system. The lactam ring can then be envisioned to be formed through an intramolecular cyclization reaction.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of the key intermediate, 2-(1-cyclohexenyl)ethylamine, followed by acylation and an acid-catalyzed intramolecular cyclization.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the predominant mechanisms of action associated with derivatives of this heterocyclic system. While the parent compound serves as a crucial synthetic intermediate, its substituted analogs exhibit a wide array of pharmacological activities, with a significant focus on anticancer properties. This document synthesizes current research to elucidate the molecular targets and cellular pathways modulated by these compounds, with a primary emphasis on the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will delve into the causality behind experimental designs, present detailed protocols for key validation assays, and explore the structure-activity relationships that govern the potency and selectivity of these molecules.

Introduction: The Versatility of the Tetrahydroisoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common motif in many natural alkaloids and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound moiety, a specific isomer of the broader THIQ class, has emerged as a particularly valuable scaffold in the design of targeted therapeutics, especially in oncology.[3][4] Its rigid, bicyclic structure provides a fixed conformational framework that can be strategically decorated with various substituents to achieve high-affinity interactions with specific biological targets. This guide will focus on the most well-characterized mechanisms of action for derivatives of this core structure, providing researchers with a foundational understanding to guide future drug discovery efforts.

Primary Mechanism of Action: PARP Inhibition

A major thrust in the development of this compound derivatives has been their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[5]

Molecular Interaction with the PARP-1 Catalytic Site

The structural basis for the inhibitory activity of tetrahydroisoquinolinone derivatives lies in their ability to mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP-1's catalytic activity. These inhibitors bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain, preventing the enzyme from utilizing NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage. The lactam ring of the tetrahydroisoquinolinone core is a key pharmacophoric feature that often forms critical hydrogen bonds with amino acid residues in the active site, thereby anchoring the inhibitor.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells is a cornerstone of their therapeutic efficacy. The following diagram illustrates this pathway.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Core: A Journey from Natural Discovery to Synthetic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active compounds.[1][2][3][4][5] This privileged scaffold, consisting of a fused benzene and piperidine ring system, is found in numerous natural alkaloids and has been instrumental in the development of a wide range of pharmaceuticals.[1][2] Its structural rigidity and the presence of a basic nitrogen atom allow for specific interactions with biological targets, making it a highly sought-after framework in medicinal chemistry.[1][3] This guide will delve into the rich history of THIQs, from their initial discovery in nature to the development of seminal synthetic methodologies that have enabled their widespread application in drug discovery and development. We will explore the mechanistic underpinnings of key synthetic reactions, provide practical insights into experimental choices, and highlight the evolution of THIQ synthesis toward greater efficiency and stereocontrol.

Early Discoveries: Nature's Blueprint

The story of tetrahydroisoquinolines begins in the realm of natural products chemistry. For centuries, plant extracts containing THIQ alkaloids have been used in traditional medicine for their diverse physiological effects, including analgesic, sedative, and antiseptic properties.[2] These compounds are particularly abundant in plant families such as Cactaceae, Chenopodiaceae, and Fabaceae.[2] The biosynthesis of these simple THIQs typically involves the condensation of a β-phenylethylamine with a formaldehyde or acetaldehyde equivalent, a process that mirrors the synthetic strategies that would later be developed in the laboratory.[5] The benzyltetrahydroisoquinoline alkaloids, characterized by a benzyl group at the C1 position, represent one of the largest and most structurally diverse classes of these natural products.[2] The biosynthesis of this complex family of molecules often proceeds through the central intermediate (S)-reticuline, which is formed from dopamine and p-hydroxyphenylacetaldehyde.[2][5]

The Dawn of Synthetic Chemistry: Forging the THIQ Core

The late 19th and early 20th centuries marked a turning point in the history of THIQs, as chemists began to develop methods to construct this important heterocyclic system in the laboratory. Two landmark reactions, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, emerged as powerful and versatile tools for the synthesis of THIQs and their derivatives. These reactions have stood the test of time and remain fundamental to the synthesis of a vast number of natural and non-natural THIQs.[4][6]

The Bischler-Napieralski Reaction (1893): Intramolecular Cyclization of β-Arylethylamides

In 1893, August Bischler and Bernard Napieralski reported a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[7][8][9][10] This intramolecular electrophilic aromatic substitution reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), under heating.[7][8][9]

The reaction is particularly effective for β-arylethylamides with electron-rich aromatic rings, as this enhances the nucleophilicity of the arene and facilitates the electrophilic attack.[7][8] The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[7][9][10]

Mechanism of the Bischler-Napieralski Reaction:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

A Comprehensive Spectroscopic and Analytical Guide to 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic and analytical characteristics of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and analytical profile is paramount for its application in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Significance of the Tetrahydroisoquinolinone Core

The this compound moiety is a privileged scaffold, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. The presence of a lactam functionality and a partially saturated carbocyclic ring imparts specific physicochemical properties that influence solubility, metabolic stability, and target engagement. Accurate and comprehensive spectroscopic analysis is therefore the cornerstone of any research and development program involving this important chemical entity.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The numbering convention and key structural features are outlined below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~7.5 - 8.0 | s (broad) | 1H | NH | The proton attached to the nitrogen is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its exchangeable nature often leads to a broad singlet. |

| ~7.0 - 7.2 | d | 1H | H -3 | This vinylic proton is deshielded by the adjacent carbonyl group and the double bond. It will appear as a doublet due to coupling with H-4. |

| ~6.0 - 6.2 | d | 1H | H -4 | This vinylic proton is coupled to H-3, resulting in a doublet. Its chemical shift is influenced by the adjacent double bond and the fused ring system. |

| ~2.8 - 3.0 | t | 2H | H -5 | These methylene protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the protons at C6. |

| ~2.4 - 2.6 | t | 2H | H -8 | These methylene protons are adjacent to the nitrogen-bearing carbon and will appear as a triplet due to coupling with the protons at C7. |

| ~1.8 - 2.0 | m | 4H | H -6, H -7 | The methylene protons at these positions will have overlapping signals and appear as a multiplet due to complex coupling with the adjacent methylene groups. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale for the Chemical Shift |

| ~165 - 170 | C =O | The carbonyl carbon of the lactam is highly deshielded due to the electronegativity of the oxygen atom. |

| ~140 - 145 | C -3 | This vinylic carbon is deshielded due to its position in the double bond and proximity to the carbonyl group. |

| ~125 - 130 | C -4a | This quaternary carbon is part of the aromatic system and the fusion point of the two rings. |

| ~120 - 125 | C -8a | This quaternary carbon is adjacent to the nitrogen and part of the aromatic system. |

| ~115 - 120 | C -4 | This vinylic carbon is part of the double bond. |

| ~30 - 35 | C -5 | Aliphatic methylene carbon adjacent to the aromatic ring. |

| ~25 - 30 | C -8 | Aliphatic methylene carbon adjacent to the nitrogen-bearing carbon. |

| ~20 - 25 | C -6, C -7 | Aliphatic methylene carbons in the saturated ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Significance |

| 3200 - 3400 | Strong, Broad | N-H | Stretch | The broadness is indicative of hydrogen bonding of the lactam N-H. |

| 2850 - 2960 | Medium-Strong | C-H (aliphatic) | Stretch | Confirms the presence of the saturated cyclohexyl ring. |

| ~1650 - 1680 | Strong | C=O (lactam) | Stretch | A key diagnostic peak for the lactam carbonyl. Its position is influenced by ring strain and conjugation. |

| ~1600 - 1640 | Medium | C=C | Stretch | Indicates the presence of the double bond within the heterocyclic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 149.0840 (Calculated for C₉H₁₁NO)

-

Key Fragmentation Pathways:

-

Loss of CO (M-28): A common fragmentation for cyclic ketones and lactams, leading to a fragment at m/z 121.

-

Retro-Diels-Alder (RDA) fragmentation: The cyclohexene ring can undergo a characteristic RDA cleavage, although this may be less favored than other pathways.

-

Loss of H• (M-1): Loss of a hydrogen radical to form a stable cation.

-

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

NMR Spectroscopy Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune the probe for both proton (¹H) and carbon (¹³C) frequencies.

-

Acquire the ¹H spectrum. A standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio is recommended.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure with the anvil to ensure good contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Foundation for Future Discovery

This guide provides a comprehensive overview of the key spectroscopic and analytical features of this compound. The presented data, though predictive, is based on sound scientific principles and serves as a robust framework for the characterization of this important heterocyclic scaffold. The detailed experimental protocols offer a reliable methodology for obtaining high-quality, reproducible data. A thorough understanding and application of these analytical techniques are indispensable for any scientist or researcher working with this versatile molecule, paving the way for its successful application in the development of novel therapeutics and other advanced materials.

References

Due to the lack of specific experimental data for this compound in the provided search results, this reference list is based on general spectroscopic principles and data for related compounds. In a real-world scenario, this section would contain citations to peer-reviewed publications where the experimental data was originally reported.

physical properties of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a lactam derivative of the tetrahydroisoquinoline scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound, supported by detailed experimental methodologies and field-proven insights for its analysis.

Core Physicochemical Properties

The fundamental physical characteristics of a compound govern its behavior in different environments and are critical for process development, formulation, and quality control. It is essential to distinguish this compound (CAS: 26345-15-3) from its structural isomer 5,6,7,8-Tetrahydroisoquinoline (CAS: 36556-06-6), as their properties differ significantly due to the presence of the carbonyl group in the former.

Summary of Physicochemical Data

The primary are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 26345-15-3 | [1] |

| Melting Point | 202-203 °C | [1] |

| Boiling Point | 402.4 ± 18.0 °C (Predicted) | [1] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Typically a solid at room temperature | Inferred |

Melting Point

The melting point is a critical indicator of purity. For this compound, the sharp melting range of 202-203 °C suggests a high degree of crystalline purity.[1] The presence of impurities would typically lead to a depression and broadening of this range.

Experimental Causality: The choice of a capillary-based melting point apparatus is standard due to its precision and the small sample quantity required. The rate of heating is slowed near the expected melting point to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination of the phase transition.

Boiling Point and Density

The predicted boiling point is high (402.4 °C), which is characteristic of molecules with polar functional groups (amides) capable of strong intermolecular hydrogen bonding.[1] Similarly, the predicted density of 1.13 g/cm³ is consistent with a densely packed solid structure.[1] It is important to note that these values are computational predictions; experimental verification via vacuum distillation (for boiling point) or pycnometry (for density) would be required for definitive values.

Solubility and pKa

The pKa value is influenced by the amide proton. Amide N-H protons are generally very weakly acidic, with pKa values typically in the range of 17-18, meaning the compound is unlikely to be deprotonated under normal aqueous conditions. The basicity is associated with the lone pair on the carbonyl oxygen, but protonation is also unfavorable. Experimental determination via potentiometric titration is the standard method for obtaining an accurate pKa value.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is dominated by vibrations from the lactam ring.

-

N-H Stretch: A prominent, moderately broad absorption band is expected in the region of 3200-3300 cm⁻¹ due to the stretching vibration of the N-H bond.

-

C-H Stretches: Aliphatic C-H stretching from the saturated ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Amide I Band): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹, which is characteristic of a six-membered ring lactam carbonyl group. This is one of the most diagnostic peaks in the spectrum.

-

N-H Bend (Amide II Band): A band in the 1550-1640 cm⁻¹ region may be observed corresponding to the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

-

N-H Proton: A broad singlet is expected, typically downfield (δ 7.5-8.5 ppm), which may exchange with D₂O.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the pyridine ring.

-

Aliphatic Protons: Protons on the saturated ring will appear as multiplets in the upfield region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen (C8-H₂) and the carbonyl group (C2-H₂) would be the most deshielded within this range.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon atoms.

-

Carbonyl Carbon: A signal in the highly deshielded region (δ 165-175 ppm) is characteristic of the amide carbonyl carbon.

-

Aromatic/Olefinic Carbons: Signals between δ 120-150 ppm will correspond to the carbons of the aromatic portion of the isoquinoline core.

-

Aliphatic Carbons: Four signals in the upfield region (δ 20-50 ppm) will correspond to the saturated C5, C6, C7, and C8 atoms.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z ratio corresponding to the molecular weight, 149.19.[1]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring and successive fragmentations of the saturated ring, potentially through a retro-Diels-Alder reaction, similar to patterns observed in related tetrahydroquinoline structures.[2]

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol for Melting Point Determination

This protocol describes the standard method for determining the melting point of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating at a rapid rate (10-15 °C/min) to approach the expected melting point.

-

Measurement: Approximately 15 °C below the expected melting point (202 °C), reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Protocol for ATR-FTIR Spectrum Acquisition

This method allows for rapid analysis of solid samples with minimal preparation.

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Protocol for NMR Spectrum Acquisition

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

-

¹H Spectrum Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, number of scans). A standard ¹H spectrum is typically acquired within a few minutes.

-

¹³C Spectrum Acquisition: ¹³C NMR requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. Set appropriate parameters and acquire the spectrum, which may take from 30 minutes to several hours depending on the sample concentration.

-

Data Processing: Perform a Fourier transform on the raw data (FID), followed by phase correction and baseline correction to obtain the final, interpretable spectra.

Caption: Workflow for NMR Spectrum Acquisition.

Conclusion

This compound is a crystalline solid with a high melting point, reflecting its stable lactam structure and capacity for strong intermolecular interactions. Its physical properties are defined by the interplay between the saturated carbocyclic ring and the polar aromatic lactam system. The spectroscopic signatures, particularly the characteristic C=O stretch in the IR spectrum and the unique set of signals in the NMR spectra, provide unambiguous methods for its identification and quality assessment. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important heterocyclic scaffold.

References

-

5,6,7,8-tetrahydroisoquinolin-1-ol. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Fahmy, H. T. Y., El-Sayed, R., & Al-Soud, Y. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved January 17, 2026, from [Link]

-

Fahmy, H. T. Y., El-Sayed, R., & Al-Soud, Y. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Mass spectra of tetrahydroquinolines. (1968). Canadian Science Publishing. Retrieved January 17, 2026, from [Link]

-

Wang, M., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scaffold: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry

The 5,6,7,8-tetrahydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with a variety of biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile scaffold, with a particular focus on its successful application in the development of potent Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors, a critical class of anti-cancer agents.

Introduction: The Significance of the Tetrahydroisoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline framework is a common motif in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonyl group at the 1-position to form the this compound lactam ring provides a key hydrogen bond acceptor and imparts specific conformational constraints, making it an attractive starting point for rational drug design. This scaffold has proven particularly fruitful in the design of inhibitors for enzymes involved in DNA damage repair, such as PARP1.[4][5]

PART 1: Synthesis and Derivatization Strategies

A robust and flexible synthetic strategy is paramount for exploring the chemical space around the this compound scaffold. The following protocols outline a general approach to the synthesis of the core structure and its subsequent derivatization to generate a library of analogues for biological screening.

Protocol 1: Synthesis of the Core Scaffold via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydroisoquinoline derivatives.[3] This protocol describes a generalized procedure that can be adapted for the synthesis of the this compound core.

Workflow for Core Scaffold Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate β-phenethylamine derivative (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude tetrahydroisoquinoline intermediate by column chromatography on silica gel.

-

Oxidative Lactamization: The purified intermediate is then subjected to an oxidation reaction to form the lactam. This can be achieved using various reagents, such as potassium permanganate or ruthenium tetroxide, under controlled conditions.

-

Final Purification: The final this compound product is then purified by recrystallization or column chromatography to yield the desired core scaffold.

Protocol 2: Generation of a Focused Compound Library

With the core scaffold in hand, a diverse library of analogues can be generated by targeting specific positions for functionalization. The nitrogen at the 2-position and various positions on the aromatic ring are common points for modification.

Step-by-Step Methodology for N-Alkylation/Arylation:

-

Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

-

Electrophile Addition: After stirring for 30 minutes, add the desired alkyl or aryl halide (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the N-substituted derivatives by column chromatography.

Step-by-Step Methodology for Aromatic Ring Functionalization (e.g., Suzuki Coupling):

This protocol assumes a halogenated precursor to the core scaffold is available or has been synthesized.

-

Reaction Setup: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Dry the combined organic layers and concentrate.

-

Purification: Purify the final coupled product by column chromatography.

PART 2: Application in PARP1 Inhibition

A significant application of the this compound scaffold is in the development of PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6][7] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, resulting in synthetic lethality.[8][9]

The Role of PARP1 in DNA Repair and the Mechanism of Inhibition

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key structural features of this compound derivatives that contribute to potent PARP1 inhibition. The isoquinolinone core mimics the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide binding pocket of the enzyme.[10] Substitutions at various positions are explored to enhance potency and selectivity. For instance, bulky substituents at the 3- or 4-positions can extend into adjacent pockets, forming additional interactions and increasing affinity.[11]

Table 1: Representative this compound Based PARP1 Inhibitors and their Activities

| Compound ID | R1 (Substitution) | PARP1 IC₅₀ (nM) | Reference |

| 1a | Phenyl | 22.0 | [11] |

| 2b | 4-Fluorophenyl | 4.3 (PARP2) | [11] |

| 5c | Fused Naphthoquinone | 2.4 | [12] |

| 5d | Fused Naphthoquinone | 4.8 | [12] |

Note: Data presented is a synthesis of representative values from the literature to illustrate the potency of this scaffold.

Protocol 3: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol provides a step-by-step method for determining the in vitro inhibitory activity of newly synthesized compounds against PARP1 using a commercially available colorimetric assay kit as a basis.[13]

Materials:

-

Recombinant Human PARP1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

PARP Assay Buffer

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Test compounds dissolved in DMSO

-

Plate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create further dilutions in PARP assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the well is ≤1%.

-

Reaction Mixture Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Negative control wells (100% activity): Add the reaction mixture and DMSO vehicle.

-

Positive control wells (inhibitor control): Add the reaction mixture and a known PARP1 inhibitor (e.g., Olaparib).

-

Test compound wells: Add the reaction mixture and the serially diluted test compounds.

-

-

Enzyme Addition: Add the recombinant PARP1 enzyme to all wells except the blank wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Streptavidin-HRP Addition: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Color Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed in the negative control wells.

-

Stopping the Reaction: Add the stop solution to each well to quench the reaction.

-

Data Acquisition: Read the absorbance of the plate at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven success as a core for potent PARP1 inhibitors highlights its potential in oncology drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this promising scaffold in their medicinal chemistry endeavors.

References

-

Kim, H., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7537-7541. Available from: [Link]

-

ResearchGate. (n.d.). The role of PARP in DNA damage repair and the mechanism of PARPi in suppressing DNA damage repair and promoting cell death. [Diagram]. Retrieved from: [Link]

-

ResearchGate. (n.d.). Role of PARP in DNA repair and main effects of PARP inhibitors. [Diagram]. Retrieved from: [Link]

-

ResearchGate. (n.d.). The role of PARP-1 in DNA damage repair pathways. [Diagram]. Retrieved from: [Link]

-

ResearchGate. (n.d.). Overview of the role of PARP1 in DNA repair. [Diagram]. Retrieved from: [Link]

-

Papeo, G., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Scientific Reports, 11(1), 16362. Available from: [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from: [Link]

-

Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(45), 28205-28221. Available from: [Link]

-